tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of the compound contains several functional groups, including a carboxylic acid, an ester, a chlorine atom, and an iodine atom. These functional groups make the compound highly reactive and enable it to form various derivatives.Chemical Reactions Analysis
While specific chemical reactions involving tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate are not detailed in the available resources, indole derivatives are known to be important types of molecules that play a main role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .Scientific Research Applications
Synthesis of Heterocyclic Compounds
tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate plays a significant role in the synthesis of various heterocyclic compounds. A study demonstrated its use in synthesizing gamma-carboline derivatives through palladium-catalyzed intramolecular annulation. These derivatives are of interest due to their presence in numerous natural products and pharmaceuticals (Zhang & Larock, 2003).
Catalysis in Oxidation Reactions
In another application, this compound has been used as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols. This process is crucial for producing α,β-unsaturated carbonyl compounds, which have various industrial and pharmaceutical applications (Shen et al., 2012).
Synthesis of Tert-Butyl Esters
The compound also finds use in the synthesis of tert-butyl esters of various carboxylic acids. This is important for the creation of protective groups in organic synthesis, which can be easily removed under mild conditions. Such esters have applications in synthesizing a wide range of organic compounds (Fritsche, Deguara, & Lehr, 2006).
Structural Analysis
Research on the structural aspects of this compound contributes to a deeper understanding of its chemical properties and potential applications. For example, X-ray crystallography studies have been conducted to examine its molecular and crystal structure (Thenmozhi et al., 2009).
Mechanism of Action
Target of Action
Tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate, hereafter referred to as TCI chloride, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .
Mode of Action
It’s known that the indole core of tci chloride is reactive, with a chlorine atom at the 6th position and an iodine atom at the 3rd position. These functional groups can be exploited in organic synthesis to introduce various functionalities at these positions, leading to diverse indole derivatives. This suggests that TCI chloride could potentially interact with its targets through these functional groups.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . They show various biologically vital properties, suggesting that TCI chloride could potentially affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that TCI chloride could potentially have similar effects.
Action Environment
It’s known that tci chloride should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability.
Properties
IUPAC Name |
tert-butyl 6-chloro-3-iodoindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClINO2/c1-13(2,3)18-12(17)16-7-10(15)9-5-4-8(14)6-11(9)16/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNYTKCIIXURNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743880 | |
Record name | tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868694-20-6 | |
Record name | tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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